molecular formula C15H19F3N2O5 B4075902 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate

1-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate

Cat. No. B4075902
M. Wt: 364.32 g/mol
InChI Key: CKFSJAXNBLUHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using specific methods and has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain such as dopamine, serotonin, and norepinephrine. It is also believed to have an effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate in lab experiments include its potential as a therapeutic agent for various diseases, its ability to modulate neurotransmitter systems in the brain, and its ability to reduce inflammation. The limitations include the lack of understanding of its mechanism of action, the potential for toxicity at high doses, and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, its safety and efficacy in humans, and its potential as a drug target for various diseases. Additionally, research could focus on the development of new synthesis methods for this compound to improve its purity and yield.

Scientific Research Applications

1-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and neurological disorders. In neuroscience, it has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, it has been investigated for its mechanism of action and its potential as a drug target for various diseases.

properties

IUPAC Name

oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O.C2H2O4/c14-13(15,16)11-2-1-3-12(10-11)19-9-8-18-6-4-17-5-7-18;3-1(4)2(5)6/h1-3,10,17H,4-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFSJAXNBLUHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.